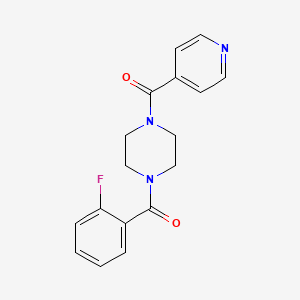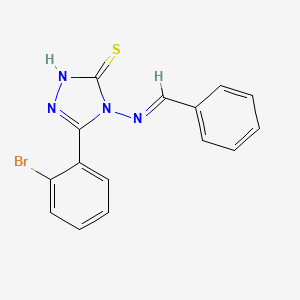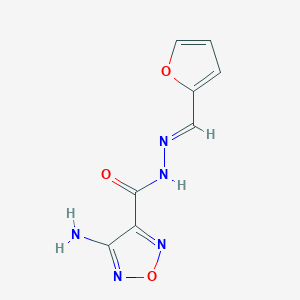![molecular formula C22H18O4 B5590658 3-(3-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5590658.png)
3-(3-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic compounds known as chromenes, characterized by a heterocyclic structure that incorporates elements of both furan and chromen moieties. These compounds are of interest due to their diverse range of biological activities and their potential applications in pharmacology and material science.
Synthesis Analysis
The synthesis of chromene derivatives often involves multistep reactions, including cyclization and condensation processes. For example, substituted 6,7-dihydro-4-methoxy-7-methyl-7-substituted-5-oxo-5H-furo[3,2-g]chromene derivatives were synthesized through treatment of visnagin-9-sulphonyl esters by secondary amines, demonstrating a method to introduce various substituents into the chromene core (Amr et al., 2017).
Molecular Structure Analysis
The molecular structure of chromene derivatives has been elucidated using X-ray crystallography among other techniques. For instance, the crystal structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one reveals an envelope conformation of the carbocyclic ring and a flat-boat conformation of the pyran ring, highlighting the complex 3D structure of such molecules (Inglebert et al., 2014).
Chemical Reactions and Properties
Chromenes undergo various chemical reactions, including photo-reorganization, which can lead to the formation of new organic scaffolds. For example, photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones in methanol under UV light produces angular pentacyclic compounds, demonstrating the reactivity of these structures under photochemical conditions (Dalai et al., 2017).
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-7-methyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-12-9-18-20(15-7-4-8-16(15)22(23)26-18)21-19(12)17(11-25-21)13-5-3-6-14(10-13)24-2/h3,5-6,9-11H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDXWOXQYLVWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxy-N-methylbenzamide](/img/structure/B5590576.png)
![6H-isoindolo[2,1-a]indol-6-one](/img/structure/B5590577.png)

![8-fluoro-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5590589.png)
![5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5590600.png)
![N-cyclohexyl-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]tetrahydro-2-furancarboxamide](/img/structure/B5590602.png)
![methyl 3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B5590607.png)
amino]methyl}-1-[(5-methyl-1H-indazol-3-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5590618.png)
![7-methoxy-3-[(3-methoxy-1-piperidinyl)methyl]-2-(3-methylphenyl)quinoline](/img/structure/B5590622.png)
![N,N-diethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5590625.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide](/img/structure/B5590626.png)
![2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5590637.png)

